N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Description

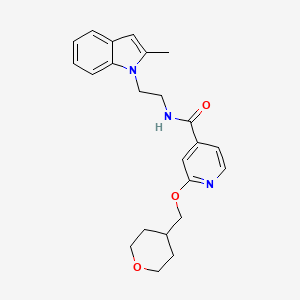

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (CAS: 2034617-75-7) is a synthetic small molecule with a molecular formula of C23H27N3O3 and a molecular weight of 393.5 g/mol . Its structure features a 2-methylindole moiety linked via an ethyl group to an isonicotinamide core, which is substituted with a tetrahydro-2H-pyran-4-yl methoxy group. The compound’s SMILES representation is Cc1cc2ccccc2n1CCNC(=O)c1ccnc(OCC2CCOCC2)c1, highlighting its heterocyclic architecture .

Properties

IUPAC Name |

N-[2-(2-methylindol-1-yl)ethyl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-17-14-19-4-2-3-5-21(19)26(17)11-10-25-23(27)20-6-9-24-22(15-20)29-16-18-7-12-28-13-8-18/h2-6,9,14-15,18H,7-8,10-13,16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKKKLQGTRGERS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=NC=C3)OCC4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Indole Derivatives

Indole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological and clinical applications. They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors.

Biological Activities

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This wide range of activities has sparked interest among researchers to synthesize a variety of indole derivatives.

Biochemical Pathways

Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs. It plays a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years.

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their specific structures and the presence of functional groups. Generally, they are well absorbed and distributed in the body, metabolized by various enzymes, and excreted in urine and feces.

Biological Activity

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

Molecular Weight

The molecular weight of this compound is approximately 342.43 g/mol .

- Receptor Interaction : The compound is believed to interact with various receptors, potentially influencing neurotransmission and other physiological processes. Its indole structure suggests possible interactions with serotonin receptors, which are crucial in mood regulation and various neurological functions.

- Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in inflammatory processes, such as phosphodiesterase (PDE) enzymes, which play a role in regulating cyclic adenosine monophosphate (cAMP) levels in cells .

Anti-inflammatory Activity

Research has shown that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases .

Antitumor Activity

In vivo studies have indicated that this compound may possess antitumor effects. It has been shown to inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The selective cytotoxicity against tumor cells while sparing normal cells highlights its potential as an anticancer agent.

Case Studies

- Study on Inflammatory Response : A study involving animal models demonstrated that administration of the compound significantly reduced inflammation markers in tissues affected by induced inflammation. The results suggested a mechanism involving the modulation of immune cell activity and cytokine release .

- Antitumor Efficacy : In another study, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The findings support further investigation into its use as a therapeutic agent in oncology .

Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Antitumor | Induced apoptosis in cancer cells | |

| Enzyme inhibition | Inhibited PDE activity |

Pharmacokinetic Properties

| Property | Value |

|---|---|

| Molecular Weight | 342.43 g/mol |

| Solubility | Soluble in DMSO |

| Bioavailability | Under investigation |

Comparison with Similar Compounds

Structural Analogues with Indole-Ethyl-Acrylamide Scaffolds

Several analogues share the N-(2-(2-methyl-1H-indol-1-yl)ethyl) group but differ in the substituents attached to the acrylamide or isonicotinamide core:

Key Observations :

- The target compound’s isonicotinamide core distinguishes it from acrylamide-based analogues like TG4-155 and 6q/6r. This substitution may influence electronic properties and hydrogen-bonding interactions with biological targets.

- TG4-155’s 3,4,5-trimethoxyphenyl group contributes to higher molecular weight (433.5 vs. 393.5) and may improve lipophilicity, a critical factor in membrane permeability .

Analogues with Tetrahydro-2H-Pyran Modifications

The tetrahydro-2H-pyran moiety appears in other compounds, though with distinct connectivity:

Key Observations :

- The target compound’s pyran-methoxy group contrasts with the pyran-methyl group in , which reduces steric bulk and molecular weight (294.35 vs. 393.5).

- The compound in incorporates a pyran-ethylamine group, suggesting that pyran derivatives are synthetically accessible but may require optimization for yield and purity.

Impact of Indole Substituent Position

The position of the indole substituent (1-yl vs. 3-yl) influences molecular interactions:

Key Observations :

- 1-yl vs. 3-yl indole positioning may alter steric and electronic interactions with target proteins. For example, 3-yl indoles often participate in π-stacking or hydrogen bonding via the NH group, whereas 1-yl derivatives lack this feature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.